molecular formula C15H17BO4 B1588103 Chromone-6-boronic acid pinacol ester CAS No. 928773-42-6

Chromone-6-boronic acid pinacol ester

Cat. No. B1588103
M. Wt: 272.11 g/mol
InChI Key: MCLPUBULQFSMMG-UHFFFAOYSA-N
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Description

Chromone-6-boronic acid pinacol ester, also known as boronate ester, is commonly used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . It is a valuable building block in organic synthesis.

Scientific Research Applications

  • Chromatographic Analysis of Pharmaceuticals : This compound is integral to Suzuki coupling and Petasis reactions commonly used in pharmaceutical synthesis. A fast liquid chromatography method was developed to minimize on-column hydrolysis effects, demonstrating its importance in purity analysis of pharmaceutical compounds (Duran, Wu, Mao, & Xu, 2006).

  • Analytical Challenges in Chromatography : Pinacolboronate esters, like Chromone-6-boronic acid pinacol ester, are widely used in Suzuki coupling for synthesizing complex molecules. Their analysis presents challenges due to their rapid hydrolysis, requiring unconventional approaches for stabilization and separation in chromatography (Zhong, Ngim, Sun, Li, Deese, & Chetwyn, 2012).

  • Photoinduced Borylation : This process, which converts haloarenes directly to boronic acids and esters, is crucial for applications in synthetic organic chemistry and drug discovery. It is a metal- and additive-free method, showcasing the utility of boronic acid pinacol esters in green chemistry (Mfuh, Schneider, Cruces, & Larionov, 2017).

  • Catalysis in Organic Synthesis : The compound is used in the heterogeneously catalyzed direct synthesis of boronic acid pinacol esters, indicating its role in creating a diverse set of such esters through catalysis (Pandarus, Marion, Gingras, Béland, Ciriminna, & Pagliaro, 2014).

  • Polymer Synthesis : This compound is used in the synthesis of boronic acid end-functionalized polycaprolactone, showing its utility in polymer science. This synthesis method offers access to boron-terminated polymers, further broadening its applicability in material science (Korich, Walker, Hincke, Stevens, & Iovine, 2010).

  • Hydroboration of Alkynes : The compound is also used in environmentally friendly hydroboration reactions of alkynes, which are conducted without metal catalysts and under solvent-free conditions. This showcases its role in sustainable chemistry (Gioia, Arnaud, Radix, Walchshofer, Doléans-Jordheim, & Rocheblave, 2020).

Safety And Hazards

Chromone-6-boronic acid pinacol ester should be handled with care. Avoid contact with skin and eyes. Provide adequate ventilation. Avoid dust formation .

properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BO4/c1-14(2)15(3,4)20-16(19-14)10-5-6-13-11(9-10)12(17)7-8-18-13/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLPUBULQFSMMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407569
Record name CHROMONE-6-BORONIC ACID PINACOL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chromone-6-boronic acid pinacol ester

CAS RN

928773-42-6
Record name CHROMONE-6-BORONIC ACID PINACOL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JA Zorn - 2012 - search.proquest.com
Most proteases are expressed as inactive precursors, known as zymogens. Studies to explore zymogen activation can further elucidate biological regulatory mechanisms and lead to …
Number of citations: 2 search.proquest.com

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